molecular formula C7H16ClNO B2499980 3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride CAS No. 2248183-59-5

3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride

Cat. No.: B2499980
CAS No.: 2248183-59-5
M. Wt: 165.66
InChI Key: PMAMWSNVUAJFQN-OGFXRTJISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the oxolane ring, which can be derived from tetrahydrofuran.

    Formation of the Amine: The oxolane ring is then functionalized to introduce the amine group. This can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process typically includes:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Purification Steps: Such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield imines or oxides.

    Reduction: Can yield secondary or tertiary amines.

    Substitution: Can yield various substituted amines.

Scientific Research Applications

3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[(2R)-Oxolan-2-yl]propan-1-amine: The free base form without the hydrochloride.

    ®-3-(tetrahydrofuran-2-yl)propan-1-amine: Another name for the same compound.

    Other Tetrahydrofuran Derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride is unique due to its specific combination of a tetrahydrofuran ring and a primary amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[(2R)-oxolan-2-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-1-3-7-4-2-6-9-7;/h7H,1-6,8H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAMWSNVUAJFQN-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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